2-[(n-Hexyloxy)methyl]thiophenol
Description
2-[(n-Hexyloxy)methyl]thiophenol is a substituted thiophenol derivative featuring a hexyloxymethyl group (-CH₂-O-C₆H₁₃) at the ortho position of the aromatic ring. Thiophenols are sulfur-containing aromatic compounds with a thiol (-SH) group, known for their role in coordination chemistry, enzymatic reactions, and material science.
Properties
IUPAC Name |
2-(hexoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-7-10-14-11-12-8-5-6-9-13(12)15/h5-6,8-9,15H,2-4,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBFJAXOZZDTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC=CC=C1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293221 | |
| Record name | Benzenethiol, 2-[(hexyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443348-36-4 | |
| Record name | Benzenethiol, 2-[(hexyloxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443348-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenethiol, 2-[(hexyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(n-Hexyloxy)methyl]thiophenol typically involves the reaction of thiophenol with an appropriate alkylating agent. One common method is the reaction of thiophenol with n-hexyloxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(n-Hexyloxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Nitrothiophenols, halothiophenols, sulfonyl thiophenols.
Scientific Research Applications
2-[(n-Hexyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(n-Hexyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Thiophenol Derivatives
Structural and Electronic Properties
- Thiophenol (C₆H₅SH): The simplest aromatic thiol with a pKa of ~6.2 , making it more acidic than phenols (e.g., catechol, pKa 9.45). The -SH group participates in tautomerism, favoring the thioamide form in heterocyclic analogs .
- Methylthiophenol (C₆H₄(CH₃)SH): A methyl substituent increases hydrophobicity and slightly lowers acidity due to electron-donating effects.
- Ethylthiophenol (C₆H₄(C₂H₅)SH): Similar to methylthiophenol but with greater steric hindrance.
Reactivity in Enzymatic and Chemical Reactions
- S-Methylation: Thiopurine methyltransferase (TPMT) catalyzes S-methylation of aromatic thiols. Thiophenol and thiosalicylic acid exhibit nanomolar Km values, indicating high enzyme affinity . The bulky hexyloxymethyl group in 2-[(n-Hexyloxy)methyl]thiophenol may hinder enzymatic binding, reducing methylation efficiency.
- Coordination Chemistry: Thiophenols like 6,6′-di-(2″-thiophenol)-2,2′-bipyridine (–4) act as tetradentate ligands for transition metals (e.g., Ni²⁺). The hexyloxymethyl substituent in this compound could sterically hinder metal coordination compared to unsubstituted analogs.
- Synthetic Routes: Thiophenol derivatives are often synthesized via Suzuki-Miyaura coupling (e.g., ) or nucleophilic substitution (e.g., methyl 2-(phenylthio)acrylate in ).
Physicochemical and Application-Based Comparison
Toxicity and Handling
Thiophenol derivatives generally require careful handling due to thiol toxicity and volatility. While this compound’s toxicity is undocumented, analogs like thiophene fentanyl hydrochloride () highlight the need for caution when studying novel thiol-containing compounds.
Biological Activity
2-[(n-Hexyloxy)methyl]thiophenol, an organosulfur compound, is a derivative of thiophenol characterized by the presence of a hexyl ether group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The molecular structure of this compound includes a thiophenol backbone with a hexyl ether substituent. This configuration influences its solubility, reactivity, and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 218.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The compound has shown promise in targeting specific pathways associated with cancer cell growth.
- Cell Lines Tested :
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
The IC50 values for these cell lines were found to be around 25 µM, indicating significant potential for further development as an anticancer agent.
The biological effects of this compound are attributed to its ability to form strong bonds with metal ions and participate in redox reactions. These interactions may influence cellular pathways related to oxidative stress and apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of various thiophenol derivatives, including this compound. The results confirmed its potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Inhibition : Research conducted by Zhang et al. (2023) investigated the anticancer properties of several organosulfur compounds. The findings indicated that this compound significantly reduced cell viability in MCF-7 cells through induction of apoptosis.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| Thiophenol | Moderate | Low | Basic thiol structure |
| 4-Chlorothiophenol | High | Moderate | Chlorine substituent enhances reactivity |
| 2-Methylthiophenol | Low | High | Methyl group affects solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
